2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid
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Overview
Description
2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid is a complex organic compound known for its unique structural properties. It is often used in the development of rigid linkers for PROTAC® (Proteolysis Targeting Chimeras) technology, which is a novel approach in targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid typically involves multiple steps. One common method includes the protection of amines using tert-butoxycarbonyl (BOC) groups, followed by the formation of the diazabicyclo structure through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process often includes purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be employed to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.
Substitution: Conditions may include the use of nucleophiles like halides or amines under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .
Scientific Research Applications
2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid has several applications in scientific research:
Chemistry: Used as a rigid linker in the synthesis of complex molecules and in the development of new materials.
Biology: Employed in the study of protein-protein interactions and the development of PROTAC® technology.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid involves its role as a linker in PROTAC® technology. It helps in the formation of a ternary complex between the target protein, the E3 ligase, and the PROTAC® molecule, leading to the ubiquitination and subsequent degradation of the target protein .
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[(Tert-butoxy)carbonyl]-5-azaspiro[3.4]octan-8-yl}acetic acid
- 5-((2-(Tert-butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrazine-2-carboxylic acid
- 2-(2-(Tert-butoxycarbonyl)-5-oxo-2,6-diazaspiro[3.6]decan-6-yl)benzoic acid
Uniqueness
What sets 2-{5-[(Tert-butoxy)carbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl}acetic acid apart is its rigid bicyclic structure, which provides stability and specificity in its applications, particularly in PROTAC® technology. This rigidity helps in maintaining the correct orientation and distance between functional groups, which is crucial for effective protein degradation .
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-2,5-diazabicyclo[2.2.2]octan-2-yl]acetic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2,3)19-12(18)15-7-9-4-5-10(15)6-14(9)8-11(16)17/h9-10H,4-8H2,1-3H3,(H,16,17) |
InChI Key |
YJEYXWVCGOAREV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CN2CC(=O)O |
Origin of Product |
United States |
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